3-Nitro-2-(piperidin-3-yloxy)-pyridine hydrochloride
Description
3-Nitro-2-(piperidin-3-yloxy)-pyridine hydrochloride is a pyridine derivative featuring a nitro group at the 3-position and a piperidin-3-yloxy substituent at the 2-position. This compound is structurally characterized by a six-membered pyridine ring fused with a piperidine moiety via an ether linkage.
Properties
IUPAC Name |
3-nitro-2-piperidin-3-yloxypyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3.ClH/c14-13(15)9-4-2-6-12-10(9)16-8-3-1-5-11-7-8;/h2,4,6,8,11H,1,3,5,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYJNYLSYDUOPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=CC=N2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-(piperidin-3-yloxy)-pyridine hydrochloride typically involves the following steps:
Nitration: Introduction of the nitro group to the pyridine ring.
Etherification: Formation of the piperidin-3-yloxy group through a nucleophilic substitution reaction.
Hydrochloride Formation: Conversion to the hydrochloride salt for increased stability and solubility.
Industrial Production Methods
Industrial production methods would likely involve large-scale nitration and etherification reactions, followed by purification processes such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Substitution: The piperidin-3-yloxy group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
Reduction: Formation of 3-Amino-2-(piperidin-3-yloxy)-pyridine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving nitro and piperidine groups.
Medicine: Potential use in drug discovery and development due to its unique structure.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-2-(piperidin-3-yloxy)-pyridine hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
3-Nitro-2-phenoxypyridine and 3-Nitro-2-(4-methylphenoxy)pyridine
- Structural Differences: These compounds replace the piperidinyloxy group with phenoxy or 4-methylphenoxy substituents.
- Fluorescence Properties: Both compounds exhibit fluorescence, but 3-nitro-2-(4-methylphenoxy)pyridine shows higher intensity across solvents due to electron-donating methyl groups enhancing π-conjugation . Fluorescence intensity decreases with concentration and time, likely due to aggregation or photodegradation.
- Key Insight: The electron-donating substituents (e.g., methyl) on the phenoxy group improve fluorescence, whereas the piperidinyloxy group in the target compound may reduce fluorescence due to steric hindrance or altered electronic effects .
(S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine Hydrochloride
- Structural Differences : The nitro group is at the 5-position instead of 3, and the heterocycle is pyrrolidine (5-membered) rather than piperidine (6-membered).
- Implications: The 5-nitro position may alter electronic distribution, reducing electron-withdrawing effects at the pyridine ring’s reactive sites.
3-Methyl-2-(piperidin-3-yloxy)pyridine Hydrochloride
- Structural Differences : Lacks the nitro group but includes a methyl substituent at the 3-position.
- Methyl substitution may enhance lipophilicity, impacting bioavailability .
Positional Isomers and Heterocyclic Variations
3-Nitro-2-(piperidin-4-yloxy)pyridine Hydrochloride
- Structural Difference : The piperidine oxygen is attached at the 4-position instead of 3.
- Implications :
4-Methyl-2-(piperidin-3-yloxy)-pyridine Hydrochloride
- Structural Difference : A methyl group is present at the pyridine’s 4-position.
- Implications :
Physicochemical and Pharmacological Properties
Biological Activity
3-Nitro-2-(piperidin-3-yloxy)-pyridine hydrochloride is a synthetic compound with significant potential in pharmacological applications. Its unique structure, characterized by a nitro group and a piperidine moiety, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula : C10H14ClN3O3
- CAS Number : 1185308-05-7
- Molecular Weight : 245.69 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the nitro group enhances its electrophilic properties, allowing it to participate in nucleophilic interactions with biological macromolecules. This interaction can lead to modulation of signaling pathways involved in various physiological processes.
Antimicrobial Activity
Research has indicated that compounds similar to 3-Nitro-2-(piperidin-3-yloxy)-pyridine exhibit antimicrobial properties. A study comparing various derivatives showed that modifications in the piperidine structure can significantly enhance antibacterial efficacy against strains such as Escherichia coli and Staphylococcus aureus .
| Compound | Antibacterial Activity (MIC, µg/mL) |
|---|---|
| 3-Nitro-2-(piperidin-3-yloxy)-pyridine | 8 |
| Piperidinyl derivatives | 4 - 16 |
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including breast and ovarian cancer cells. The cytotoxicity was measured using the MTT assay, revealing an IC50 value indicative of moderate potency .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A2780 (Ovarian Cancer) | 15.0 |
| Non-cancerous cells | >50 |
Neuroprotective Effects
Recent studies suggest that the compound may possess neuroprotective properties. In animal models of neurodegeneration, treatment with this compound resulted in reduced neuronal death and improved cognitive function . This effect is hypothesized to be mediated through antioxidant mechanisms and modulation of inflammatory pathways.
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of various piperidine derivatives, including this compound. The study concluded that structural modifications could enhance activity against Gram-positive bacteria, suggesting a potential pathway for developing new antibiotics .
Case Study 2: Anticancer Activity
In a comparative study involving multiple cancer cell lines, researchers found that the compound inhibited cell proliferation effectively. The study highlighted the importance of the piperidine ring in enhancing cytotoxicity while minimizing toxicity to normal cells .
Q & A
Q. What are the recommended synthetic routes for 3-Nitro-2-(piperidin-3-yloxy)-pyridine hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between a nitro-substituted pyridine derivative and piperidin-3-ol, followed by hydrochlorination. Optimization strategies include:
- Solvent Selection : Polar solvents like DMF, DMSO, or acetonitrile enhance reaction rates by stabilizing intermediates .
- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions such as nitro group reduction or piperidine ring degradation .
- Purification : Column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/methanol) isolates the target compound. Final purity (>98%) is confirmed via HPLC .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Quantifies purity (>98%) using a C18 column and UV detection at 254 nm .
- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the nitro group (δ 8.5–9.0 ppm) and piperidine protons (δ 1.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 284.09) and fragmentation patterns .
Q. How do solvent polarity and pH influence the solubility and stability of this compound in various experimental conditions?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its ionic hydrochloride moiety .
- Stability : Acidic conditions (pH 3–5) prevent hydrolysis of the piperidine-ether linkage. Avoid alkaline environments (pH >8), which degrade the nitro group .
Advanced Research Questions
Q. What strategies can resolve contradictions in reaction outcomes when varying nitro group positioning in related pyridine derivatives?
- Methodological Answer :
- Regioselective Nitration : Use directed ortho-metalation (DoM) with lithium diisopropylamide (LDA) to control nitro group placement .
- Mechanistic Studies : Employ N-labeled reagents and kinetic isotope effects to trace reaction pathways and identify intermediates .
- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of nitro group positioning on reaction thermodynamics .
Q. How can computational chemistry models predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solvent interactions and transition states to predict substitution rates at the pyridine C2 position .
- Frontier Orbital Analysis : Identify electron-deficient sites (e.g., nitro-adjacent carbons) prone to nucleophilic attack using HOMO-LUMO maps .
- Docking Studies : Assess binding affinity with biological targets (e.g., kinase enzymes) to guide functionalization for drug discovery .
Q. What methodologies are recommended for synthesizing isotopically labeled analogs of this compound for pharmacokinetic studies?
- Methodological Answer :
- Deuterium Labeling : Catalytic H/D exchange under acidic conditions introduces deuterium at the piperidine C3 position .
- C Radiolabeling : Incorporate C via Ullmann coupling using iodinated pyridine precursors and copper catalysts .
- Purification : Isotopic purity is verified via LC-MS and scintillation counting .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 mask) is advised if dust forms .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from hydrochloride vapors .
- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
